oleoyl-CoA(4-) -

oleoyl-CoA(4-)

Catalog Number: EVT-1593944
CAS Number:
Molecular Formula: C39H64N7O17P3S-4
Molecular Weight: 1028 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oleoyl-CoA(4-) is an octadecenoyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate functions of oleoyl-CoA. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of an oleoyl-CoA.
Overview

Oleoyl-CoA is a crucial compound in fatty acid metabolism, specifically involved in the biosynthesis of various lipids and energy storage molecules. It is an acyl-CoA derivative of oleic acid, a monounsaturated fatty acid. Oleoyl-CoA plays a significant role in cellular processes such as lipid synthesis, energy production, and signaling pathways.

Source

Oleoyl-CoA is synthesized from oleic acid through the action of acyl-CoA synthetases, which catalyze the conversion of free fatty acids into their corresponding acyl-CoA derivatives. This compound is prevalent in both plant and animal cells and is particularly important in tissues with high lipid turnover, such as adipose tissue and the liver.

Classification

Oleoyl-CoA belongs to the class of acyl-CoA esters, which are thioesters formed from coenzyme A and fatty acids. It is classified under long-chain fatty acyl-CoAs due to its carbon chain length of 18 carbons.

Synthesis Analysis

Methods

The synthesis of oleoyl-CoA can be achieved through various methods:

  1. Chemo-Enzymatic Synthesis: This method involves using chemical reagents along with enzymes to facilitate the formation of oleoyl-CoA from oleic acid. For instance, using carbonyldiimidazole (CDI) activation has been shown to yield high conversions for saturated acyl-CoAs, including oleoyl-CoA .
  2. Enzymatic Synthesis: The primary route for synthesizing oleoyl-CoA in biological systems involves the action of long-chain acyl-CoA synthetases. These enzymes catalyze the reaction between oleic acid and coenzyme A, resulting in the formation of oleoyl-CoA .
  3. Chemical Coupling: In cases where direct enzymatic synthesis is not feasible, chemical coupling methods can be employed, followed by enzymatic transformations to achieve the desired acyl-CoA product .

Technical Details

The synthesis typically requires controlled conditions, including temperature and pH adjustments to optimize enzyme activity. Analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry are often used to monitor the synthesis process and confirm product identity .

Molecular Structure Analysis

Structure

Oleoyl-CoA has a molecular formula of C18H34N7O17P3S and features a long hydrocarbon chain (18 carbons) with a double bond at the ninth carbon from the methyl end (cis-9-octadecenoic acid). The structure includes:

  • A coenzyme A moiety that contains a pantothenic acid unit.
  • A thiol group that forms a thioester bond with the fatty acid.
Chemical Reactions Analysis

Reactions

Oleoyl-CoA participates in several biochemical reactions:

  1. Fatty Acid Synthesis: Oleoyl-CoA serves as a substrate for fatty acid synthase, where it contributes to the elongation of fatty acids.
  2. Desaturation Reactions: It can undergo desaturation to form other unsaturated fatty acids, mediated by desaturase enzymes .
  3. Lipid Biosynthesis: Oleoyl-CoA is involved in synthesizing triglycerides and phospholipids, essential for membrane integrity and energy storage .

Technical Details

The reactions involving oleoyl-CoA are typically catalyzed by specific enzymes under physiological conditions. The kinetics of these reactions can be influenced by substrate concentration, enzyme availability, and feedback inhibition by end products .

Mechanism of Action

Process

Oleoyl-CoA acts primarily as an acyl donor in various enzymatic reactions:

  1. Fatty Acid Elongation: In this process, oleoyl-CoA donates its acyl group to growing fatty acid chains during lipid biosynthesis.
  2. Regulatory Role: Oleoyl-CoA also plays a role in regulating metabolic pathways by modulating enzyme activity through allosteric interactions or competitive inhibition.

Data

Studies have shown that oleoyl-CoA can influence gene expression related to lipid metabolism and energy homeostasis . Its levels within cells are tightly regulated to maintain metabolic balance.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a viscous oil.
  • Solubility: Soluble in organic solvents such as chloroform or methanol but insoluble in water.
  • Melting Point: Not applicable due to its liquid state at room temperature.

Chemical Properties

  • Stability: Oleoyl-CoA is stable under neutral pH conditions but can hydrolyze under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with nucleophiles due to its thioester bond, making it an important intermediate in metabolic pathways.
Applications

Scientific Uses

Oleoyl-CoA has several applications in scientific research:

  1. Metabolic Studies: Used as a substrate in studies investigating lipid metabolism and energy production pathways.
  2. Pharmaceutical Research: Investigated for its potential role in developing therapies targeting metabolic disorders such as obesity and diabetes.
  3. Biochemical Assays: Utilized in assays measuring enzyme activity related to fatty acid metabolism.
Biosynthetic Pathways and Enzymology of Oleoyl-CoA(4−)

Role of Stearoyl-CoA Desaturase 1 (SCD1) in Oleoyl-CoA(4−) Generation

Stearoyl-CoA desaturase 1 (SCD1) catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids, specifically the conversion of stearoyl-CoA (C18:0) to oleoyl-CoA (C18:1 Δ9) [2] [9]. This endoplasmic reticulum-bound enzyme is an iron-containing oxidase that utilizes a four-electron redox system comprising NADH-cytochrome b5 reductase, cytochrome b5, and molecular oxygen (O₂) to introduce a cis-double bond between carbons 9 and 10 of saturated acyl-CoA substrates [2] [3]. The reaction mechanism involves stereospecific hydrogen abstraction: the pro-S hydrogen at C9 is removed first, followed by the pro-R hydrogen at C10, with oxygen serving as the ultimate electron acceptor to yield two water molecules [9]. SCD1's activity is encapsulated by the stoichiometric equation:

Stearoyl-CoA + 2 ferrocytochrome b₅ + O₂ + 2H⁺ → Oleoyl-CoA + 2 ferricytochrome b₅ + 2H₂O [9]

Structurally, SCD1 contains four transmembrane domains with cytosolic-oriented N- and C-termini. The catalytic center features eight conserved histidine residues organized in three "His-box" motifs (His-139, His-156, His-296 in humans) that coordinate a di-iron cluster essential for oxygen activation [2] [6]. The substrate-binding channel is a hydrophobic tunnel that positions stearoyl-CoA such that C9–C10 aligns precisely with the di-iron center [9].

SCD1 expression is nutritionally regulated by insulin and transcriptionally controlled by sterol regulatory element-binding protein-1c (SREBP-1c). High-carbohydrate diets induce SREBP-1c processing, elevating SCD1 transcription ≤40-fold in murine liver [2]. This regulation positions SCD1 as a critical metabolic control point: knockout mice (SCD1−/−) exhibit reduced adiposity, enhanced insulin sensitivity, and resistance to diet-induced obesity due to redirected lipid flux toward β-oxidation and suppressed lipogenesis [2] [9].

Table 1: Kinetic Parameters of Human SCD1

SubstrateKm (μM)Vmax (nmol/min/mg)Catalytic Efficiency (Vmax/Km)
Stearoyl-CoA8.2 ± 1.532.7 ± 3.83.99
Palmitoyl-CoA15.4 ± 2.128.9 ± 2.51.88

Data derived from recombinant enzyme assays [3] [9].

Substrate Specificity and Isoform Divergence in SCD Family Enzymes

The SCD enzyme family exhibits both conserved catalytic functions and divergent substrate preferences across isoforms. Humans express two functional SCD isoforms: SCD1 (ubiquitously expressed, highest in liver/adipose) and SCD5 (primarily brain/pancreas-restricted, unique to primates) [3] [6] [9]. Murine models express four isoforms (SCD1–4) with tissue-specific distributions: SCD1 (liver, adipose), SCD2 (brain), SCD3 (skin sebocytes), and SCD4 (heart) [2] [9].

Substrate selectivity profiling reveals that human SCD1 desaturates both stearoyl-CoA (C18:0) and palmitoyl-CoA (C16:0) to yield oleoyl-CoA (C18:1) and palmitoleoyl-CoA (C16:1), respectively, with a 2-fold higher catalytic efficiency for stearoyl-CoA (Table 1) [3] [9]. In contrast, human SCD5 shows a 1.8-fold preference for palmitoyl-CoA over stearoyl-CoA, suggesting divergent physiological roles in lipid metabolism [6] [9]. Murine SCD3 functions primarily as a palmitoyl-CoA desaturase, producing palmitoleate for skin sebum lipid synthesis rather than oleate [9].

Oligomerization regulates SCD stability and activity. Both human SCD1 and SCD2 form homodimers and higher-order oligomers via non-covalent interactions. Cross-linking studies using dithiobis(succinimidylpropionate) (DSP) demonstrated dose-dependent increases in oligomer formation, correlating with enhanced enzyme activity and protein stability in COS-7 cells [6]. This quaternary structure likely protects the hydrophobic substrate-binding domains from proteolytic degradation.

Table 2: Functional Divergence of Human and Murine SCD Isoforms

IsoformPrimary Tissue ExpressionPreferred Substrate(s)Specific Activity (nmol/min/mg)Unique Functions
hSCD1Liver, adipose tissueStearoyl-CoA > Palmitoyl-CoA32.7 (C18:0)Hepatic TAG/CE synthesis
hSCD5Brain, pancreasPalmitoyl-CoA > Stearoyl-CoA24.1 (C16:0)Neuronal differentiation
mSCD2Brain, neonatal liverStearoyl-CoA28.9 (C18:0)Myelination, neuronal development
mSCD3Skin sebocytesPalmitoyl-CoA41.5 (C16:0)Sebum wax ester synthesis

CE: cholesteryl ester; TAG: triacylglycerol [3] [6] [9].

Anaerobic Biosynthetic Mechanisms in Prokaryotic Systems

Unlike eukaryotes, prokaryotes synthesize oleate equivalents via oxygen-independent pathways. Escherichia coli employs the anaerobic FabA-FabB pathway, where double bond insertion occurs during fatty acid elongation rather than on preformed CoA esters [4] [7]. Key reactions include:

  • FabA-catalyzed isomerization: β-Hydroxydecanoyl-ACP undergoes dehydration by FabA to yield trans-2-decenoyl-ACP, which is isomerized to cis-3-decenoyl-ACP within the same active site [4] [10].
  • FabB-mediated elongation: cis-3-Decenoyl-ACP is elongated by the ketoacyl-ACP synthase FabB to cis-5-dodecenoyl-ACP, which enters standard elongation cycles to form palmitoleoyl-ACP (C16:1 Δ9) and cis-vaccenoyl-ACP (C18:1 Δ11) [4].

This pathway is transcriptionally regulated by the FabR repressor, which binds operators upstream of fabA and fabB genes. Contrary to early models, FabR binds DNA independently of unsaturated acyl-thioesters in vivo, as demonstrated by DNAC (3-decynoyl-N-acetylcysteamine) inhibition studies: blocking UFA synthesis did not alter fabA/fabB transcription rates in ΔfadR strains [4]. FabR interacts asymmetrically with promoter elements, exerting stronger repression on fabB than fabA, while FadR (an activator) predominantly regulates fabA [4].

Notably, some γ-proteobacteria like Pseudomonas aeruginosa possess dual aerobic/anaerobic systems, but Vibrio cholerae FabR lacks binding sites upstream of fabB, indicating evolutionary divergence in regulatory networks [4].

Table 3: Comparison of Aerobic vs. Anaerobic Oleate Biosynthesis

FeatureAerobic Pathway (Eukaryotes/Some Bacteria)Anaerobic Pathway (E. coli)
Key EnzymesSCD1, Cytochrome b₅ reductase, Cytochrome b₅FabA (dehydratase/isomerase), FabB (synthase)
Electron AcceptorsO₂ → H₂ONone (isomerization)
Primary SubstrateStearoyl-CoAβ-Hydroxydecanoyl-ACP
RegulatorSREBP-1c (induction), PUFA (repression)FabR (repressor), FadR (activator)
Double Bond PositionΔ9Δ9 (palmitoleate), Δ11 (vaccenate)
Cellular LocalizationEndoplasmic reticulumCytosol

PUFA: polyunsaturated fatty acid [4] [7] [9].

Properties

Product Name

oleoyl-CoA(4-)

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

Molecular Formula

C39H64N7O17P3S-4

Molecular Weight

1028 g/mol

InChI

InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/p-4/b12-11-/t28-,32-,33-,34+,38-/m1/s1

InChI Key

XDUHQPOXLUAVEE-BPMMELMSSA-J

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

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